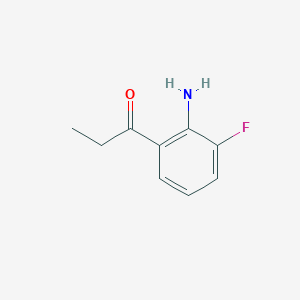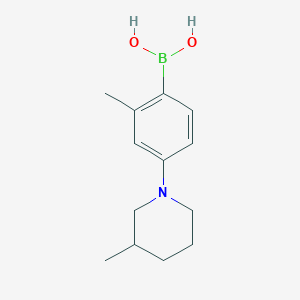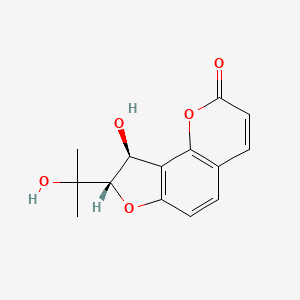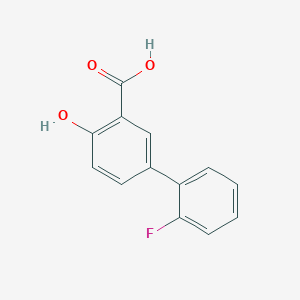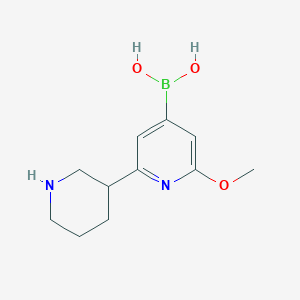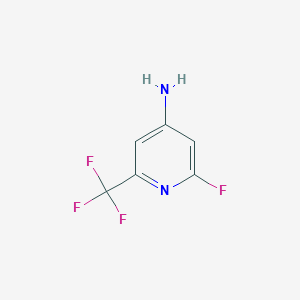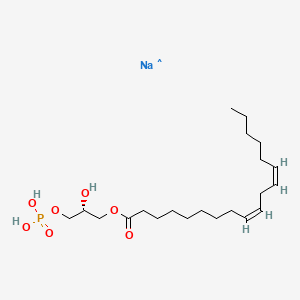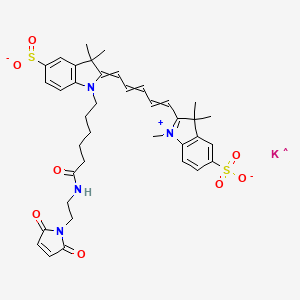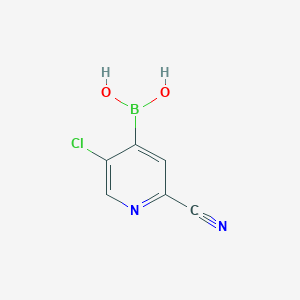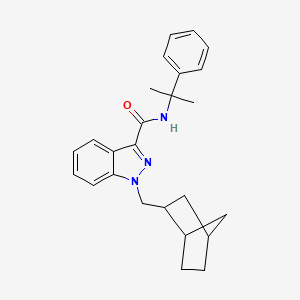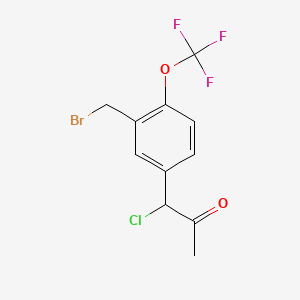
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to achieve consistent quality.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and trifluoromethoxy groups play crucial roles in binding to active sites, while the chloropropanone moiety may participate in covalent modifications of target molecules. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and applications.
The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C11H9BrClF3O2 |
|---|---|
Peso molecular |
345.54 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
TVIRNHPPSFNPAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
